1-Ethylcyclohexanol
Description
Significance of 1-Ethylcyclohexanol in Organic Synthesis and Medicinal Chemistry Research
In organic synthesis, this compound serves as a valuable intermediate and building block solubilityofthings.commade-in-china.com. Its structure allows for participation in a variety of reactions, contributing to the construction of more complex molecules made-in-china.com. For instance, it can be oxidized to form ethylcyclohexanone or reduced to ethylcyclohexane (B155913) . The hydroxyl group can also undergo substitution reactions . The compound's cyclic nature and the presence of the ethyl group introduce steric and electronic effects that influence its reactivity and the stereochemical outcomes of reactions . Research findings indicate that steric effects from the ethyl group can impact reaction rates and efficiency compared to less substituted cyclohexanols .
Furthermore, this compound is explored in the context of medicinal chemistry research, although its direct therapeutic use is not the focus here made-in-china.com. Its significance in this field primarily stems from its potential as a precursor or intermediate in the synthesis of compounds with potential biological activities made-in-china.comwisdomlib.org. Academic studies investigate its incorporation into novel molecular frameworks and the chemical transformations it can undergo to yield structures of interest to medicinal chemists wisdomlib.org. The study of its reactions and properties contributes to the broader understanding of how similar cyclic alcohol motifs behave in the synthesis of pharmaceutical agents umn.edusamipubco.comwehi.edu.aujmchemsci.com.
Scope and Objectives of Academic Inquiry on this compound
Academic inquiry into this compound encompasses several key areas. A primary objective is the development and optimization of synthetic routes for its preparation and the preparation of derivatives chegg.com. Various methods exist, including the hydrogenation of ethylcyclohexanone and Grignard reactions involving cyclohexanone (B45756) and ethylmagnesium chloride chegg.com. Research aims to improve yields, purity, and efficiency of these syntheses, potentially exploring greener methodologies chegg.combeyondbenign.org.
Academic research also explores the potential utility of this compound as a solvent or in catalytic processes, such as in bio-oil catalytic upgrading, where it and its isomers can appear as intermediates solubilityofthings.com. The study of its physical properties, such as melting point, boiling point, density, and solubility, is crucial for its handling and application in various chemical processes solubilityofthings.comchemicalbook.com.
Detailed research findings often involve the characterization of reaction products and the analysis of reaction parameters. For instance, studies on the synthesis of this compound via Grignard reaction detail purification methods like column chromatography and characterization using GC-MS and ¹H NMR to confirm identity and purity . The physical properties are also well-documented in academic literature and chemical databases chemicalbook.comnih.gov.
Here is a table summarizing some key physical properties of this compound based on available data:
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | chemicalbook.comnih.gov |
| Molecular Weight | 128.21 g/mol or 128.22 g/mol | chemicalbook.comnih.govcenmed.com |
| CAS Number | 1940-18-7 | chemicalbook.comnih.govmade-in-china.comcenmed.comfishersci.attcichemicals.comchemscene.com |
| Melting Point | 34.5°C or -44°C | chemicalbook.commade-in-china.com |
| Boiling Point | 168°C or 165°C | chemicalbook.commade-in-china.comtcichemicals.com |
| Density | 0.9227 g/cm³ or 0.89 g/cm³ | chemicalbook.commade-in-china.com |
| Refractive Index | 1.464–1.468 | chemicalbook.com |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and other organic solvents | solubilityofthings.commade-in-china.com |
Note: Discrepancies in melting point, boiling point, and density values may exist across different sources due to variations in measurement conditions or sample purity.
Academic inquiry aims to contribute to a comprehensive understanding of this compound's chemical behavior, synthetic utility, and potential applications, thereby expanding the toolkit available to organic and medicinal chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-8(9)6-4-3-5-7-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCJHJXFXUZJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173018 | |
| Record name | 1-Ethylcyclohexanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-18-7 | |
| Record name | 1-Ethylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Ethylcyclohexanol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-ETHYLCYCLOHEXANOL | |
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| Record name | 1-Ethylcyclohexanol | |
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| Record name | 1-Ethyl-cyclohexanol | |
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| Record name | 1-ETHYLCYCLOHEXANOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VES5DBC5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis and Preparation Methodologies of 1 Ethylcyclohexanol
Established Synthetic Routes and Reaction Conditions
Two principal methods are commonly employed for the synthesis of 1-ethylcyclohexanol: the Grignard reaction and the catalytic hydrogenation of ethylcyclohexanone.
Grignard Reactions for this compound Synthesis
The Grignard reaction is a versatile method for forming carbon-carbon bonds, and it is a standard route for preparing tertiary alcohols like this compound. vaia.com, embibe.com This synthesis typically involves the reaction of a Grignard reagent with a carbonyl compound. embibe.com
Successful Grignard reactions are highly dependent on the purity of the Grignard reagent and the maintenance of anhydrous conditions. Grignard reagents, such as ethylmagnesium bromide (EtMgBr), are powerful carbon nucleophiles and strong bases that react readily with protic solvents like water and alcohols. sigmaaldrich.com, fishersci.co.uk, wikipedia.org The presence of moisture or impurities can lead to the deactivation of the Grignard reagent through protonolysis, reducing the yield of the desired product. fishersci.co.uk
To optimize purity and ensure anhydrous conditions, strict protocols are followed during the preparation and handling of the Grignard reagent and the reaction mixture. Ethylmagnesium bromide is often commercially available as a solution in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org, fishersci.co.uk, sigmaaldrich.com The preparation of the Grignard reagent typically involves reacting an alkyl halide (e.g., bromoethane) with magnesium turnings in an anhydrous ethereal solvent. wikipedia.org The reaction vessel and all reagents must be free of water. Techniques such as drying solvents over molecular sieves or by distillation from drying agents are employed. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent reaction with atmospheric moisture and oxygen. google.com
Purification of the final this compound product synthesized via the Grignard route can be achieved using techniques such as column chromatography, often utilizing silica (B1680970) gel with an eluent system like hexane/ethyl acetate (B1210297). Characterization by techniques such as GC-MS and ¹H NMR is then performed to confirm the identity and purity of the product. Achieving high purity, such as >98% by GC, is possible through careful control of reaction conditions and effective purification methods like fractional distillation or recrystallization post-chromatography.
In the Grignard synthesis of this compound, the required carbon skeleton is assembled by the nucleophilic attack of the ethyl group from the Grignard reagent on the carbonyl carbon of a suitable cyclic ketone. The specific carbonyl compound precursor used to synthesize this compound is cyclohexanone (B45756). , brainly.com, embibe.com, chegg.com The reaction involves the addition of ethylmagnesium bromide (EtMgBr) to cyclohexanone, followed by an acidic workup to yield this compound. brainly.com, vaia.com, embibe.com
The reaction can be represented as follows:
Cyclohexanone + Ethylmagnesium Bromide → Intermediate Alkoxymagnesium Halide Intermediate Alkoxymagnesium Halide + Acidic Workup → this compound
This reaction is a classic example of a Grignard reagent reacting with a ketone to form a tertiary alcohol. embibe.com
Catalytic Hydrogenation of Ethylcyclohexanone
Another established method for preparing this compound is the catalytic hydrogenation of ethylcyclohexanone. This process involves the reduction of the carbonyl group in ethylcyclohexanone to a hydroxyl group, adding hydrogen across the carbon-oxygen double bond.
Catalytic hydrogenation reactions are typically carried out in specialized hydrogenation reactors that can withstand elevated pressures and temperatures and allow for efficient mixing of the reactants, catalyst, and hydrogen gas. Reactor designs can include stirred tanks or fixed-bed reactors, depending on the scale and specific requirements of the process.
Optimization of reaction conditions, including temperature, pressure, reaction time, and solvent, is crucial for achieving high yield and purity of this compound. While specific detailed data for the hydrogenation of ethylcyclohexanone to this compound were not extensively provided in the search results, general principles of ketone hydrogenation apply. Higher pressures of hydrogen and controlled temperatures are typically employed to drive the reaction towards the desired alcohol product. , google.com The choice of solvent can also influence the reaction rate and selectivity.
In related hydrogenation studies of cyclic ketones or similar compounds, reaction temperatures can range from ambient to elevated temperatures (e.g., 40-120 °C or higher), and hydrogen pressures can vary significantly (e.g., 2 MPa or higher). mdpi.com, google.com Optimization aims to maximize the conversion of ethylcyclohexanone while minimizing the formation of byproducts, such as over-reduction to ethylcyclohexane (B155913). researchgate.net
Catalytic hydrogenation of ketones to alcohols is facilitated by various metal catalysts, particularly transition metals. Palladium (Pd) and platinum (Pt) are commonly used metal catalysts for the hydrogenation of ethylcyclohexanone to this compound. Other platinum group metals such as rhodium (Rh) and ruthenium (Ru) are also known to be effective hydrogenation catalysts. iitm.ac.in, sigmaaldrich.com
These metal catalysts are often supported on materials like activated carbon or metal oxides (e.g., γ-Al₂O₃, ZrO₂) to increase their surface area and improve their dispersion and stability. sigmaaldrich.com, mdpi.com, rsc.org The choice of catalyst and support can significantly impact the reaction rate, selectivity, and catalyst lifetime.
Research findings on the performance of different metal catalysts in hydrogenation reactions indicate that the most effective metal varies with the specific substrate. iitm.ac.in Palladium and platinum catalysts have been widely used for decades and are known for their activity in reducing carbonyl groups. iitm.ac.in Studies involving the hydrogenation of related cyclic ketones or phenols to cyclohexanol (B46403) derivatives have utilized supported palladium catalysts (e.g., Pd/γ-Al₂O₃) and demonstrated high conversion and selectivity under optimized conditions. mdpi.com, rsc.org For instance, 5 wt. % Pd/γ-Al₂O₃ showed high conversion of 4-ethylphenol (B45693) to 4-ethylcyclohexanone (B1329521) and 4-ethylcyclohexanol. mdpi.com The performance of palladium can also be enhanced by alloying with other metals, such as gold, as seen in the hydrogenation of cyclohexanones. rsc.org
Alternative Synthetic Pathways for this compound
Beyond the standard Grignard reaction and hydrogenation, alternative methodologies exist for the synthesis of this compound, offering different reaction conditions and starting materials.
Oxymercuration-reduction is a method used for the hydration of alkenes, following Markovnikov's rule, and can be adapted for the synthesis of alcohols. lumenlearning.comacs.orgdoubtnut.com This procedure typically involves the reaction of an alkene with a mercury(II) compound, such as mercuric acetate, in the presence of water, followed by reduction of the intermediate organomercurial compound, often using sodium borohydride (B1222165) (NaBH₄). lumenlearning.comdoubtnut.com While the provided search results specifically mention the oxymercuration-reduction of 1-methylcyclohexene to produce 1-methylcyclohexanol (B147175), the general principles of this reaction can be applied to other cyclic alkenes to yield tertiary alcohols. lumenlearning.comacs.orgdoubtnut.comorgsyn.org This method is known for avoiding carbocation rearrangements, which can be a side reaction in acid-catalyzed hydration, although it involves the use of toxic mercury compounds. lumenlearning.com
Synthesis of alcohols can also be achieved starting from alkynes. While the provided information primarily discusses the synthesis of 1-ethynylcyclohexanol from cyclohexanone and sodium acetylide wikipedia.orggoogle.com, and the rearrangement or hydration of ethynylcyclohexanol derivatives researchgate.net, the conversion of ethynylcyclohexane (B1294493) derivatives into cyclohexanol structures is also a relevant synthetic strategy. Although direct methods for synthesizing this compound specifically from ethynylcyclohexane were not explicitly detailed in the search results, related reactions involving the hydration of alkyne functionalities could conceptually lead to ketone intermediates, which could then be subjected to further reactions (like reduction or Grignard addition) to yield tertiary alcohols like this compound. One search result mentions the preparation of this compound starting with ethynylcyclohexane, suggesting a multi-step process is involved. pearson.com
Purification Techniques and Purity Optimization in this compound Synthesis
Achieving high purity is crucial for chemical compounds, and several techniques are employed to purify this compound after synthesis.
Column Chromatography Applications
Column chromatography is a widely used technique for separating and purifying organic compounds based on their differential partitioning between a stationary phase and a mobile phase. mnstate.educolumn-chromatography.com For the purification of this compound synthesized via the Grignard reaction, column chromatography is a standard method. Silica gel is a common stationary phase used in normal-phase column chromatography. mnstate.educolumn-chromatography.combiotage.com The separation is achieved by eluting the compound through the column using a suitable solvent system. mnstate.educolumn-chromatography.com For this compound, an eluent system such as hexane/ethyl acetate (10:1) has been reported for purification using silica gel, allowing for the isolation of the product with high purity (e.g., >98% by GC). The principle relies on the differences in polarity and interaction of the compound and impurities with the stationary phase and mobile phase, allowing them to travel at different rates through the column. mnstate.educolumn-chromatography.com
Fractional Distillation and Recrystallization Methodologies
Fractional distillation and recrystallization are additional techniques utilized for the purification of this compound, particularly for optimizing purity post-synthesis or post-chromatography.
Fractional distillation is effective for separating liquids with close boiling points by providing multiple vaporization-condensation cycles within a fractionating column. rochester.edulibretexts.org This process allows for a better separation than simple distillation. rochester.edulibretexts.org Given that this compound has a boiling point of 168°C , fractional distillation can be employed to separate it from impurities with different boiling points.
Reaction Mechanisms and Chemical Transformations of 1 Ethylcyclohexanol
Fundamental Reaction Pathways of Tertiary Alcohols
The structure of 1-ethylcyclohexanol, with the hydroxyl group attached to a tertiary carbon, dictates its behavior in fundamental organic reactions such as oxidation, reduction, and substitution.
The oxidation of alcohols is a common reaction in organic synthesis. However, tertiary alcohols like this compound are resistant to oxidation under standard conditions. chemguide.co.ukstudymind.co.uklibretexts.org This resistance is due to the absence of a hydrogen atom on the carbon atom that bears the hydroxyl group (the carbinol carbon). chemguide.co.uklibretexts.org
Typical oxidizing agents such as acidified potassium dichromate(VI) or chromic acid effect oxidation by removing the hydrogen from the -OH group along with the hydrogen from the carbinol carbon to form a carbon-oxygen double bond. libretexts.orgchemistryviews.org Since this compound lacks a hydrogen atom on the carbinol carbon, this reaction pathway is blocked. studymind.co.uklibretexts.org Therefore, the conversion of this compound to its corresponding ketone, 1-ethylcyclohexanone, does not readily occur. Stronger oxidizing conditions that involve breaking carbon-carbon bonds are required to oxidize tertiary alcohols, which leads to the degradation of the molecule rather than the formation of a simple ketone. chemistryviews.org
Table 1: Oxidation of Different Alcohol Types
| Alcohol Type | Carbinol Carbon Structure | Presence of Carbinol Hydrogen | Oxidation Product(s) |
|---|---|---|---|
| Primary | R-CH₂-OH | Yes (2) | Aldehyde, Carboxylic Acid |
| Secondary | R₂-CH-OH | Yes (1) | Ketone |
| Tertiary (e.g., this compound) | R₃-C-OH | No (0) | No reaction (under standard conditions) |
The direct reduction of alcohols to their corresponding alkanes is generally a challenging transformation because the hydroxyl group is a poor leaving group. chem-station.comlibretexts.org For this compound to be reduced to ethylcyclohexane (B155913), a two-step process is typically employed. chem-station.com
The first step involves converting the hydroxyl group into a better leaving group. This can be achieved by:
Conversion to a sulfonate ester: Reacting this compound with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) forms a tosylate or mesylate ester.
Conversion to an alkyl halide: As detailed in the next section, reaction with an agent like thionyl chloride can convert the alcohol to an alkyl chloride.
Once the hydroxyl group is transformed into a good leaving group, the second step is a reduction, commonly achieved using a strong hydride reagent like lithium aluminum hydride (LiAlH₄). chem-station.comlibretexts.org The hydride ion (H⁻) acts as a nucleophile and displaces the leaving group (e.g., tosylate) to form ethylcyclohexane.
Alternatively, tertiary alcohols can undergo deoxygenation when treated with hydrosilanes (like triethylsilane) in the presence of a strong Lewis acid or Brønsted acid. wikipedia.org This method proceeds via the formation of a carbocation intermediate which is then reduced by the hydrosilane.
The hydroxyl group of this compound can be replaced by a halogen through a nucleophilic substitution reaction. A common reagent for this transformation is thionyl chloride (SOCl₂), which converts alcohols into alkyl chlorides. doubtnut.comlibretexts.org
The reaction of this compound with thionyl chloride likely proceeds through a unimolecular nucleophilic substitution (Sₙ1) mechanism, favored by the ability of the tertiary alcohol to form a stable tertiary carbocation. doubtnut.commasterorganicchemistry.com
The mechanism involves the following steps:
The oxygen of the hydroxyl group attacks the sulfur atom of thionyl chloride, displacing a chloride ion and forming an intermediate alkyl chlorosulfite. This step converts the poor -OH leaving group into a much better leaving group.
The alkyl chlorosulfite intermediate is unstable and dissociates, losing a molecule of sulfur dioxide (SO₂) and a chloride ion to form a stable tertiary carbocation at the C1 position of the cyclohexane (B81311) ring.
The chloride ion, now acting as a nucleophile, attacks the carbocation, forming the final product, 1-chloro-1-ethylcyclohexane. The other byproduct of the reaction is hydrogen chloride (HCl). doubtnut.com
Dehydration Reactions of this compound
The elimination of a water molecule from an alcohol is known as dehydration and is a characteristic reaction of alcohols, particularly in the presence of a strong acid catalyst.
When heated with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), this compound undergoes dehydration to form alkenes. quora.com This reaction proceeds via an E1 (elimination, unimolecular) mechanism, which involves the formation of a carbocation intermediate.
The mechanism unfolds as follows:
Protonation of the Hydroxyl Group: The acid catalyst protonates the oxygen atom of the hydroxyl group, turning it into an oxonium ion (-OH₂⁺). This is a good leaving group.
Formation of a Carbocation: The C-O bond breaks, and the leaving group departs as a water molecule. This results in the formation of a stable 1-ethylcyclohexyl tertiary carbocation.
Deprotonation to form an Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the positively charged carbon. The electrons from the C-H bond then form a new pi bond (C=C), resulting in an alkene.
For the 1-ethylcyclohexyl carbocation, there are two types of adjacent protons that can be removed, leading to the formation of two different constitutional isomers. shaalaa.comyoutube.com
1-Ethylcyclohexene (B74122): A proton is removed from a carbon atom within the cyclohexane ring (C2 or C6). This results in an endocyclic double bond (a double bond within the ring).
Ethylidenecyclohexane: A proton is removed from the methylene (B1212753) (-CH₂-) carbon of the ethyl group. This results in an exocyclic double bond (a double bond where one of the carbons is part of the ring and the other is not).
The distribution of these products is governed by Zaitsev's rule, which states that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product. quora.comshaalaa.commasterorganicchemistry.com
Table 2: Product Distribution in the Dehydration of this compound | Product Name | Structure | Double Bond Type | Alkene Substitution | Stability | Product Status | | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Ethylcyclohexene | Endocyclic | Trisubstituted | More Stable | Major | | Ethylidenecyclohexane | Exocyclic | Disubstituted | Less Stable | Minor |
1-Ethylcyclohexene is a trisubstituted alkene (the two carbons of the double bond are attached to three other carbon atoms). Ethylidenecyclohexane is a disubstituted alkene. According to Zaitsev's rule, the more highly substituted 1-ethylcyclohexene is the more stable product and is therefore formed as the major product of the reaction. shaalaa.commasterorganicchemistry.com
Acid-Catalyzed Dehydration Mechanisms and Product Distribution
Influence of Catalyst Type (e.g., H₂SO₄, H₃PO₄, Al₂O₃) on Selectivity
The choice of catalyst significantly influences the product distribution in the dehydration of cyclohexanols. While specific quantitative data for this compound is not extensively documented, studies on the closely related 1-methylcyclohexanol (B147175) provide insight into the expected selectivity. Generally, the more substituted alkene is the major product. shaalaa.comyoutube.com
Phosphoric Acid (H₃PO₄): This acid is often preferred for laboratory-scale dehydrations as it leads to cleaner reactions with fewer side products. organic-chemistry.orgumass.edu It effectively catalyzes the formation of the Zaitsev product. For the analogous dehydration of 1-methylcyclohexanol, H₃PO₄ yields a high proportion of 1-methylcyclohexene. wpmucdn.com
Sulfuric Acid (H₂SO₄): While a strong and effective dehydrating agent, concentrated sulfuric acid can also act as a potent oxidizing agent, leading to charring and the formation of sulfur dioxide. organic-chemistry.org This can result in a more complex mixture of side products and lower yields of the desired alkenes. msu.edu
Alumina (B75360) (Al₂O₃): When alcohols are passed over heated solid-phase catalysts like alumina, dehydration occurs. The nature of the acid and base sites on the alumina surface can influence the reaction pathway. For many secondary and tertiary alcohols, dehydration over alumina favors the formation of the most stable alkene, consistent with Zaitsev's rule. researchgate.net
Table 1: Illustrative Product Distribution in the Dehydration of 1-Alkylcyclohexanols (Data based on analogies with 1-methylcyclohexanol as specific values for this compound are not readily available in the literature)
| Catalyst | Major Product (Zaitsev) | Minor Product (Hofmann) | Notes |
| H₃PO₄ | High Selectivity (>80%) | Low Selectivity (<20%) | Cleaner reaction, less charring. wpmucdn.comorganic-chemistry.org |
| H₂SO₄ | High Selectivity | Low Selectivity | Prone to side reactions and polymerization. organic-chemistry.orgadamcap.com |
| Al₂O₃ (heated) | Favored | Generally Minor Product | Gas-phase reaction, selectivity can depend on catalyst preparation. researchgate.net |
Role of Temperature in Thermodynamically vs. Kinetically Controlled Products
The distribution of alkene isomers is highly dependent on the reaction temperature, which dictates whether the reaction is under kinetic or thermodynamic control.
Kinetic Control: At lower temperatures, the product ratio is determined by the relative rates of formation. The product with the lower activation energy barrier will form faster and will therefore be the major product. This is known as the kinetic product.
Thermodynamic Control: At higher temperatures, the dehydration reaction becomes reversible. With sufficient energy to overcome the activation barriers for both forward and reverse reactions, an equilibrium is established. Under these conditions, the most stable product will be the predominant one. This is the thermodynamic product. chegg.comvernier.com
In the dehydration of this compound, 1-ethylcyclohexene is the more substituted alkene (trisubstituted double bond) and is therefore the more thermodynamically stable product. Ethylidenecyclohexane has a disubstituted double bond and is less stable. Therefore, higher reaction temperatures and longer reaction times favor the formation of 1-ethylcyclohexene. nih.gov
Carbocation Rearrangements and Transannular Rearrangements during Dehydration
The tertiary 1-ethyl-1-cyclohexyl cation formed during dehydration is relatively stable. However, like all carbocations, it can potentially undergo rearrangement to an even more stable species if such a pathway is accessible. msu.edu While 1,2-hydride or 1,2-alkyl shifts from this specific cation would not lead to a more stable carbocation, a ring contraction is a theoretical possibility. This would involve a 1,2-shift where one of the ring C-C bonds migrates, transforming the six-membered ring into a five-membered ring with a new tertiary carbocation. For instance, the cyclohexyl cation is known to rapidly rearrange to the methylcyclopentyl cation. reddit.commasterorganicchemistry.com Such a rearrangement in the case of this compound would be driven by factors like ring strain and the stability of the resulting carbocation.
Transannular rearrangements, which involve bond formation across a ring, are generally not a significant pathway for simple six-membered rings like cyclohexane due to a lack of proximity between non-adjacent atoms.
Resolving Discrepancies in Reported Dehydration Product Distributions
Significant discrepancies in the reported product distributions for the dehydration of this compound are not widely documented in the chemical literature. However, in studies of similar alcohol dehydrations, variations in results can and do occur. nsf.gov These differences can typically be attributed to several experimental factors:
Reaction Temperature and Time: As discussed, temperature directly influences the kinetic versus thermodynamic product ratio. Inconsistent temperature control or reaction time can lead to different isomer mixtures.
Catalyst Concentration and Purity: The concentration of the acid catalyst can affect the rate of reaction and the prevalence of side reactions like polymerization. Impurities in the catalyst could also alter its activity.
Efficiency of Distillation: In many procedures, the alkene products are distilled from the reaction mixture as they are formed to drive the equilibrium. youtube.com The efficiency and rate of this distillation can influence the final isolated product ratio.
Careful control and reporting of these experimental parameters are crucial for the reproducibility of product distribution results.
Photolysis Studies and Radical Reaction Pathways of this compound
The photolysis of tertiary alcohols can proceed through radical pathways, particularly through the generation of highly reactive alkoxy radicals. nih.gov While specific studies on the direct photolysis of this compound are limited, research on similar compounds suggests plausible mechanisms. Upon UV irradiation, especially in the presence of a photosensitizer or photocatalyst, an alkoxy radical (1-ethylcyclohexan-1-oxyl) can be formed. nih.govacs.org
This high-energy radical intermediate can undergo several subsequent reactions, most notably β-scission, which is the cleavage of a carbon-carbon bond adjacent to the oxygen-centered radical. For the 1-ethylcyclohexan-1-oxyl radical, two primary β-scission pathways exist:
Cleavage of the C-C bond of the ethyl group.
Cleavage of one of the C-C bonds within the cyclohexane ring, leading to a ring-opening reaction.
Ring-opening would result in a carbon-centered radical that can be further transformed, for example, into a long-chain ketone. Studies on other tertiary alcohols have shown that these radical pathways can be harnessed for synthetic applications, including C-H functionalization and the introduction of tertiary substituents into other molecules. nsf.govacs.org
Solvolysis Mechanisms and Carbocation Intermediates in this compound Dissolution (e.g., in Methanol)
Solvolysis is a reaction in which the solvent also acts as the nucleophile. wikipedia.org When this compound is dissolved in a polar protic solvent like methanol (B129727) in the presence of an acid catalyst, it can undergo an Sₙ1 reaction. youtube.comvedantu.com
The mechanism proceeds in three main steps:
Protonation: The hydroxyl group is protonated by the acid, forming an oxonium ion, which is an excellent leaving group.
Carbocation Formation: The protonated hydroxyl group departs as a water molecule in the rate-determining step, generating the stable tertiary 1-ethyl-1-cyclohexyl carbocation.
Nucleophilic Attack: A molecule of the solvent, methanol, acts as a nucleophile and attacks the electrophilic carbocation.
Deprotonation: The resulting protonated ether is deprotonated by another molecule of methanol (acting as a base) to yield the final product, 1-ethyl-1-methoxycyclohexane. masterorganicchemistry.comyoutube.com
Reaction with Hydrohalic Acids (e.g., HBr) via Sₙ1 Mechanisms
The reaction of this compound with a strong hydrohalic acid like hydrobromic acid (HBr) is a classic example of an Sₙ1 nucleophilic substitution. chegg.com Given that this compound is a tertiary alcohol, it readily forms a stable tertiary carbocation, making the Sₙ1 pathway highly favorable.
The mechanism is analogous to the first two steps of the E1 dehydration and the solvolysis reaction:
Protonation of the Alcohol: The lone pair of electrons on the oxygen of the hydroxyl group attacks the proton of HBr. This protonates the alcohol, forming a good leaving group (H₂O) and generating a bromide ion (Br⁻).
Formation of a Tertiary Carbocation: The C-O bond breaks, and the water molecule departs, leaving behind the planar, sp²-hybridized 1-ethyl-1-cyclohexyl carbocation. This is the slow, rate-determining step of the reaction.
Nucleophilic Attack by Bromide: The bromide ion, a good nucleophile, attacks the electrophilic carbocation from either face of the planar structure, forming the final product, 1-bromo-1-ethylcyclohexane.
Spectroscopic Characterization and Structural Analysis of 1 Ethylcyclohexanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering precise insights into the molecular structure. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, the connectivity and arrangement of the ethyl and cyclohexyl moieties in 1-Ethylcyclohexanol can be determined.
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The integration of these signals confirms the number of protons in each unique environment. The ethyl group protons appear as distinct, coupled signals, while the protons of the cyclohexyl ring produce more complex, overlapping signals. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
Table 1: Estimated ¹H NMR Spectral Data for this compound
| Signal Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ethyl (-CH₃) | 0.9 - 1.0 | Triplet (t) | 3H |
| Cyclohexyl (-CH₂-) | 1.2 - 1.7 | Multiplet (m) | 10H |
| Ethyl (-CH₂-) | 1.5 - 1.6 | Quartet (q) | 2H |
Disclaimer: The chemical shifts are estimated based on standard NMR prediction principles and data for analogous structures.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbon atom bonded to the hydroxyl group (C1) is significantly deshielded and appears furthest downfield.
Table 2: Estimated ¹³C NMR Spectral Data for this compound
| Signal Assignment | Estimated Chemical Shift (δ, ppm) |
|---|---|
| Ethyl (-C H₃) | ~8 - 10 |
| Cyclohexyl (C4) | ~22 - 24 |
| Cyclohexyl (C3, C5) | ~25 - 27 |
| Ethyl (-C H₂-) | ~33 - 35 |
| Cyclohexyl (C2, C6) | ~38 - 40 |
Disclaimer: The chemical shifts are estimated based on standard NMR prediction principles and data for analogous structures.
Infrared (IR) Spectroscopy for Functional Group Identification (O-H Stretch)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The most prominent and diagnostic feature in the IR spectrum of this compound is the absorption corresponding to the hydroxyl (-OH) group.
In a condensed phase (liquid or solid), the hydroxyl groups of alcohol molecules form intermolecular hydrogen bonds. This results in a very strong and characteristically broad absorption band in the region of 3200–3600 cm⁻¹. molbase.comlibretexts.org In the gas phase, where hydrogen bonding is minimal, this absorption appears as a sharper, more defined peak at a higher frequency, typically around 3600-3700 cm⁻¹. libretexts.org The NIST gas-phase IR spectrum for this compound shows a strong O-H stretching vibration peak in this higher frequency range. nist.gov The presence of strong C-H stretching absorptions just below 3000 cm⁻¹ is also characteristic of the alkyl (ethyl and cyclohexyl) portions of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Ion Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. du.edu GC is used to separate this compound from any volatile impurities, thus serving as an effective method for assessing its purity.
Following separation, the compound is introduced into the mass spectrometer. In electron ionization (EI) mode, the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion ([M]⁺) and various fragment ions. du.edu The molecular ion peak confirms the molecular weight of the compound. For this compound (C₈H₁₆O), the molecular weight is approximately 128.21 g/mol , and the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 128. nih.govnist.gov
However, for alcohols, the molecular ion peak is often weak or entirely absent due to the high energy of the EI process, which promotes rapid fragmentation. libretexts.orglibretexts.org Common fragmentation pathways for tertiary alcohols like this compound include:
Dehydration: Loss of a water molecule (H₂O, mass of 18) from the molecular ion, resulting in a fragment ion at m/z 110 ([M-18]⁺). libretexts.org
Alpha-Cleavage: Cleavage of a carbon-carbon bond adjacent to the oxygen atom. The most likely alpha-cleavage for this compound is the loss of the ethyl radical (•CH₂CH₃, mass of 29), which would produce a stable, resonance-stabilized oxonium ion at m/z 99. This fragment is often the base peak (the most intense peak) in the spectrum.
Advanced Spectroscopic Techniques for Comprehensive Characterization
While NMR, IR, and standard GC-MS provide a wealth of structural information, advanced techniques can offer even greater precision and certainty in molecular characterization.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or five decimal places. study.com This allows for the determination of a compound's exact mass, which is the monoisotopic mass calculated using the masses of the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁶O). drugbank.com
For this compound, the molecular formula is C₈H₁₆O. The calculated exact monoisotopic mass is 128.120115 Da. nih.govnih.govnih.gov An experimental measurement of the molecular ion's mass with high resolution that matches this value provides unambiguous confirmation of the elemental composition, distinguishing it from other potential molecules with the same nominal mass of 128. This technique is a powerful tool for confirming the identity of a compound and determining its elemental formula with high confidence.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique utilized for the unambiguous determination of the absolute configuration of chiral molecules in solution. americanlaboratory.comnih.gov This method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. biotools.us The resulting VCD spectrum provides a unique fingerprint of the three-dimensional stereochemical structure of a molecule. gaussian.com
The determination of absolute configuration through VCD involves a comparative analysis between an experimentally measured VCD spectrum and a theoretically calculated spectrum for one of the enantiomers. americanlaboratory.com These theoretical spectra are typically computed using ab initio or density functional theory (DFT) methods. spectroscopyeurope.comnih.gov If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is assigned as that of the enantiomer used in the calculation. americanlaboratory.com Conversely, if the signs are opposite while the relative intensities correspond, the absolute configuration is assigned to the opposite enantiomer. americanlaboratory.com
While VCD is a well-established method for the stereochemical analysis of a wide range of chiral compounds, a thorough search of scientific literature and spectroscopic databases reveals a lack of specific research findings or published data on the application of VCD for the determination of the absolute configuration of this compound. Consequently, no experimental or calculated VCD data for this compound can be presented at this time.
For illustrative purposes, the general methodology for VCD analysis is outlined in the table below. This process would be applicable to this compound should such a study be undertaken in the future.
Table 1: General Methodology for Absolute Configuration Determination using VCD
| Step | Description | Details |
| 1. Experimental Measurement | An experimental VCD spectrum of the chiral sample is recorded. | The sample is typically dissolved in a suitable solvent (e.g., CDCl₃) and the spectrum is measured using a VCD spectrometer. spectroscopyeurope.com |
| 2. Computational Modeling | A theoretical VCD spectrum for one enantiomer (e.g., the (R)-enantiomer) is calculated. | This involves geometry optimization and frequency calculations using quantum chemical methods such as DFT (e.g., B3LYP functional with a 6-31G* basis set). spectroscopyeurope.com |
| 3. Spectral Comparison | The experimental VCD spectrum is compared with the calculated spectrum of the chosen enantiomer and its mirror image. | The comparison focuses on the agreement of the signs and relative intensities of the corresponding vibrational bands. spectroscopyeurope.com |
| 4. Assignment of Absolute Configuration | The absolute configuration is assigned based on the best match between the experimental and calculated spectra. | A strong correlation in the spectral patterns provides a confident assignment of the absolute stereochemistry. gaussian.com |
This table outlines the standard procedure that would be followed to determine the absolute configuration of a chiral molecule like this compound using VCD spectroscopy. The lack of specific data in the current literature highlights a potential area for future research in the stereochemical analysis of this compound.
Computational Chemistry and Theoretical Studies of 1 Ethylcyclohexanol
Density Functional Theory (DFT) Applications for Molecular Geometry and Energetics
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It is particularly valuable for determining molecular geometries and calculating their associated energies. DFT methods have become increasingly popular in chemical research due to their balance of computational cost and accuracy for a wide range of systems. unipd.it The accuracy of DFT calculations for molecular properties, including geometry and energetics, depends on the choice of the exchange-correlation functional and basis set. acs.org
Calculation of Conformational Equilibria and Energy Barriers
Conformational analysis is a key area where DFT is applied. Molecules can exist in multiple conformations, which are different spatial arrangements of atoms that can interconvert through rotation around single bonds. drugdesign.org The relative energies of these conformers and the energy barriers separating them are crucial for understanding a molecule's flexibility, reactivity, and physical properties. drugdesign.org For cyclic molecules like cyclohexanol (B46403) derivatives, the chair conformation is often the most stable, with substituents preferring the equatorial position to minimize steric interactions. The presence of an ethyl group on the cyclohexane (B81311) ring, as in 1-ethylcyclohexanol, is expected to influence the conformational equilibrium and energy barriers due to increased steric hindrance compared to smaller substituents like a methyl group.
While direct studies on the conformational equilibrium and energy barriers of this compound using DFT were not explicitly found in the search results, research on similar cyclohexanol derivatives, such as 1-methylcyclohexanol (B147175), provides relevant context. Studies on 1-methylcyclohexanol have utilized computational methods, including DFT, to investigate its conformational landscape and the energy barriers associated with the rotation of the hydroxyl group and ring inversion. researchgate.netacs.org These studies highlight the complexity of conformational analysis in substituted cyclohexanes and the application of theoretical calculations to determine the relative stabilities of different conformers and the energy barriers between them. researchgate.netacs.org Calculating these energy differences and barriers is essential for understanding dynamic processes like interconversion between conformers. drugdesign.org
Prediction of Spectroscopic Properties (e.g., NMR, IR)
DFT is also extensively used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govripublication.com Calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to aid in structure elucidation and to validate theoretical models. researchgate.netresearchgate.netresearchgate.net The accuracy of predicted spectroscopic parameters is dependent on the level of theory and basis set used in the DFT calculations, as well as the consideration of factors like solvent effects and molecular dynamics. acs.orgnih.govresearchgate.net
For substituted cyclohexanols, computational prediction of NMR spectra can be particularly useful for assigning configurations and understanding the influence of substituents on chemical shifts. researchgate.netcolab.wsresearchgate.net While specific studies detailing the DFT prediction of NMR or IR spectra for this compound were not found, the general applicability of DFT for these purposes in similar organic molecules is well-established. nih.govripublication.comresearchgate.net Researchers often use DFT/GIAO (Gauge-Including Atomic Orbital) methods for calculating NMR chemical shifts, which have shown good correlation with experimental data for various organic compounds. acs.orgresearchgate.netnih.gov Similarly, DFT calculations can provide vibrational frequencies and intensities that can be compared to experimental IR spectra. ripublication.com
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. nih.gov They are particularly useful for studying intermolecular interactions, such as hydrogen bonding, Van der Waals forces, and electrostatic interactions, by allowing molecules to move and interact according to classical or quantum mechanical force fields over a period of time. nih.govnih.govdovepress.com MD simulations can provide insights into the dynamic nature of molecular systems in different phases, including liquid and condensed phases. nih.govmdpi.com
While no specific MD simulation studies focused solely on the intermolecular interactions of this compound were found, MD simulations are broadly applied to understand the behavior of alcohols and other organic molecules in various environments. dovepress.commdpi.com These simulations can reveal details about hydrogen bonding networks, solvent effects, and the diffusion of molecules. nih.govdovepress.commdpi.com For instance, MD simulations have been used to study intermolecular interactions in other alcohol systems, providing information about hydrogen bond formation and dynamics. mdpi.com The principles and methodologies used in these studies could be applied to investigate the intermolecular interactions of this compound in different phases or with other molecules.
In Silico Modeling of Reaction Mechanisms and Transition States
In silico modeling, often involving quantum chemical methods like DFT, is a powerful tool for studying reaction mechanisms and identifying transition states. ljmu.ac.uk By calculating the energies and geometries of reactants, products, intermediates, and transition states along a reaction pathway, computational chemistry can help elucidate how chemical reactions occur. unipd.itacs.org This includes determining activation energies and predicting reaction rates and selectivities. unipd.itacs.org
While specific in silico modeling studies of reactions involving this compound were not prominently featured in the search results, computational methods are routinely used to study the reaction mechanisms of alcohols and cyclohexanol derivatives. For example, DFT calculations have been applied to study the mechanisms of catalytic reactions involving alcohols and the role of the catalyst in stabilizing transition states. acs.orgescholarship.org In silico approaches can help predict the feasibility of different reaction pathways and understand the factors that influence the outcome of a reaction. ljmu.ac.uknrfhh.com The concept of transition states, which represent the highest energy point along a reaction pathway, is central to understanding reaction kinetics, and computational methods are essential for their characterization. acs.orgnrfhh.com
Quantum Chemical Calculations for Stereochemical Analysis
Quantum chemical calculations are valuable for stereochemical analysis, particularly for molecules with chiral centers or those that can exist as stereoisomers. These calculations can help determine the relative stabilities of different stereoisomers and predict spectroscopic properties that can be used for their identification and assignment of configuration. researchgate.netnih.gov
For this compound, the presence of the ethyl and hydroxyl groups on the same carbon atom of the cyclohexane ring leads to a tertiary alcohol. While the carbon bearing the hydroxyl group is not a chiral center in this compound itself (due to two identical groups if the ring is considered symmetrically), the cyclohexane ring can exist in different conformations (e.g., chair forms) which can influence the spatial arrangement of the ethyl and hydroxyl groups. pearson.com Quantum chemical calculations, including DFT, can be used to study the relative energies of these different conformational isomers and understand their preferred spatial orientations. researchgate.netpsu.edu Furthermore, if this compound were involved in a reaction that generates a chiral center, quantum chemical calculations could be used to investigate the stereochemistry of the reaction and predict the favored stereoisomer based on the energies of the transition states leading to different products. escholarship.org Studies on other cyclic systems and alcohols demonstrate the utility of quantum chemical methods for analyzing stereochemical preferences and correlating calculated properties with experimental data like NMR shifts for stereochemical assignment. researchgate.netresearchgate.netnih.gov
Derivatives and Functionalization of 1 Ethylcyclohexanol
Synthesis of Novel Organic Compounds from 1-Ethylcyclohexanol as an Intermediate
This compound is utilized as an intermediate in the synthesis of other organic compounds. solubilityofthings.com Its cyclohexanol (B46403) scaffold can be incorporated into more complex molecular architectures. For instance, it can serve as a chiral building block in asymmetric synthesis. Dehydration products of this compound, which are alkenes, can also act as intermediates in polymer synthesis.
Functionalization into Acetylated Derivatives
A key functionalization of this compound involves its esterification to form acetylated derivatives, such as Cyclohexanol, 1-ethyl-, 1-acetate. ontosight.ai This transformation typically involves the reaction of this compound with acetic acid or acetic anhydride, often in the presence of a catalyst. ontosight.ai These acetate (B1210297) esters can find applications in various industries, including as flavorings or in personal care products, due to their olfactory properties and stability. ontosight.ai
Synthesis and Biological Evaluation of s-Triazine Derivatives Incorporating Cyclohexanol Moieties
s-Triazine derivatives, a class of heterocyclic compounds, have attracted significant interest in medicinal chemistry due to their diverse pharmacological activities. wisdomlib.orgderpharmachemica.comresearchgate.net The incorporation of cyclohexanol moieties, including those derived from compounds like this compound or related structures such as 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, into the s-triazine scaffold has been explored to develop novel compounds with potential biological applications. wisdomlib.orgderpharmachemica.com
The synthesis of s-triazine derivatives incorporating cyclohexanol moieties often involves multi-step protocols, typically starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). wisdomlib.orgderpharmachemica.com Cyanuric chloride is a reactive precursor with three displaceable chlorine atoms. wisdomlib.orgderpharmachemica.com A common approach involves the sequential replacement of these chlorine atoms with various nucleophiles, such as amines and cyclohexanol-containing synthons, under controlled reaction conditions. wisdomlib.orgderpharmachemica.comnih.gov
One reported multi-step synthesis involves the reaction of cyanuric chloride with amines, followed by treatment with aromatic fluoroamines, and finally coupling with a cyclohexanol derivative like 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol. wisdomlib.org Another protocol describes the sequential replacement of chlorine atoms in cyanuric chloride with substituted primary amines, substituted aryl ureas or fluoro amines, and finally a complex cyclohexanol derivative at specific temperature ranges. derpharmachemica.com These reactions are often carried out in suitable solvents like acetone (B3395972) and may involve adjusting pH and purification steps such as recrystallization. derpharmachemica.com
Schiff bases and thiazolidinone derivatives represent other classes of compounds that can be synthesized incorporating cyclohexanol-related structures. Schiff bases are typically formed by the condensation of a primary amine with an aldehyde or ketone. uobaghdad.edu.iq Thiazolidinone derivatives, particularly 4-thiazolidinones, are five-membered heterocyclic compounds containing sulfur, nitrogen, and a carbonyl group. nih.govnih.govuni.lu
The synthesis of thiazolidinone derivatives often involves the reaction of Schiff bases with mercaptoacetic acid, leading to the formation of the thiazolidinone ring. uobaghdad.edu.iqkoyauniversity.orguobaghdad.edu.iq While the direct synthesis of Schiff bases and thiazolidinones specifically from this compound itself is not explicitly detailed in the provided context, related cyclohexanone (B45756) or cyclohexanol derivatives have been used as starting materials or intermediates in the synthesis of these compound classes. uobaghdad.edu.iqekb.egekb.eg For example, the cyclization of thiosemicarbazide (B42300) with cyclohexanone and substituted aromatic aldehydes can lead to the formation of Schiff bases, which are then cyclized with thioglycolic acid to yield thiazolidinone derivatives. ekb.eg
The structural characterization of synthesized derivatives, including s-triazines, Schiff bases, and thiazolidinones, is crucial to confirm their molecular structures and purity. Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) are widely employed for this purpose. ontosight.aiderpharmachemica.comkoyauniversity.orguobaghdad.edu.iqru.nlresearchgate.netacs.org
IR spectroscopy provides information about the functional groups present in the molecule, with characteristic absorption bands for O-H, C=O, C=N, and C-O bonds, among others. openstax.org NMR spectroscopy offers detailed insights into the carbon-hydrogen framework and connectivity of the molecule, with specific chemical shifts and coupling patterns providing structural information. acs.orgopenstax.org Mass spectrometry determines the molecular weight of the compound and can provide fragmentation patterns that aid in structural elucidation. ru.nlresearchgate.net The combination of these spectroscopic data allows for comprehensive confirmation of the synthesized structures. ru.nlresearchgate.net For instance, spectral data (IR and NMR) of synthesized s-triazine compounds have been reported to be in accordance with the proposed molecular structures. derpharmachemica.com Similarly, the formation of new Schiff bases and thiazolidin-4-ones has been confirmed using FT-IR, ¹H-NMR, and ¹³C-NMR (including DEPT-135) spectroscopy. koyauniversity.orguobaghdad.edu.iq
Development of Other Cyclohexanol Analogs with Specific Pharmacological Activities
Cyclohexanol derivatives, in general, have demonstrated a range of biological activities, leading to interest in developing various cyclohexanol analogs with specific pharmacological properties. ontosight.airesearchgate.netresearchgate.netnih.gov Research has explored cyclohexanol analogs for potential applications as antimicrobial, anti-inflammatory, and antioxidant agents. ontosight.ai
Catalytic Applications and Reactions Involving 1 Ethylcyclohexanol
Role of 1-Ethylcyclohexanol in Bio-Oil Catalytic Upgrading
Bio-oil, a product of biomass pyrolysis, is a complex mixture of oxygenated organic compounds, including alcohols, acids, aldehydes, ketones, and phenols. mdpi.comnih.gov Its high oxygen content contributes to undesirable properties such as high viscosity, corrosiveness, and thermal instability, necessitating catalytic upgrading to improve its fuel quality. mdpi.com The study of model compounds like this compound is crucial for understanding the intricate reaction networks involved in bio-oil upgrading. frontiersin.org
In the context of bio-oil upgrading, this compound is expected to undergo dehydration to form alkenes as a primary reaction pathway, especially in the presence of acid catalysts. mdpi.com This elimination of water reduces the oxygen content of the bio-oil, a key objective of the upgrading process. The primary products from the dehydration of this compound would be 1-ethylcyclohexene (B74122) and ethylidenecyclohexane.
The reaction mechanism for the acid-catalyzed dehydration of tertiary alcohols like this compound typically proceeds through a carbocation intermediate. doubtnut.comyoutube.com The process is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Subsequent departure of the water molecule results in a tertiary carbocation. This carbocation can then lose a proton from an adjacent carbon to form a double bond, yielding the alkene products. The stability of the resulting alkenes often dictates the major product, with more substituted alkenes being thermodynamically favored according to Zaitsev's rule. doubtnut.comdoubtnut.com
In the complex matrix of bio-oil, other reactions involving this compound can also occur. These may include etherification reactions with other alcohols present in the bio-oil, though this is generally less favored at higher temperatures compared to dehydration.
The choice of catalyst plays a pivotal role in directing the reaction pathways and influencing product selectivity during bio-oil upgrading. Solid acid catalysts, such as sulfated zirconia (SZA), are of particular interest due to their strong acidic properties and thermal stability. researchgate.net
Sulfated zirconia possesses both Brønsted and Lewis acid sites, which can influence the dehydration mechanism of alcohols. researchgate.net The Brønsted acid sites are primarily responsible for protonating the hydroxyl group of this compound, facilitating the formation of the carbocation intermediate. The Lewis acid sites can also contribute by coordinating with the oxygen atom of the hydroxyl group, thereby weakening the C-O bond.
The use of a strong solid acid catalyst like sulfated zirconia is expected to enhance the rate of dehydration of this compound, leading to a higher yield of deoxygenated products. The product distribution between 1-ethylcyclohexene and ethylidenecyclohexane would be influenced by the catalyst's surface properties and the reaction conditions. The strong acidity of sulfated zirconia would likely favor the formation of the more stable, more substituted alkene, 1-ethylcyclohexene, in accordance with Zaitsev's rule. doubtnut.com
| Catalyst | Expected Major Product from this compound | Rationale |
| Sulfated Zirconia (SZA) | 1-Ethylcyclohexene | Strong acidity favors the formation of the thermodynamically more stable, highly substituted alkene via a carbocation mechanism. |
| Zeolites (e.g., HZSM-5) | 1-Ethylcyclohexene and other aromatics | Shape selectivity of zeolites can influence product distribution, potentially leading to isomerization and aromatization reactions at higher temperatures. mdpi.com |
Heterogeneous Gas-Phase Dehydration Catalysis
The gas-phase dehydration of alcohols over solid catalysts is a significant industrial process for the production of alkenes. The study of this compound in such reactions provides valuable insights into the behavior of tertiary alcohols.
The gas-phase dehydration of this compound can be compared with that of its lower homolog, 1-methylcyclohexanol (B147175), to understand the effect of the alkyl substituent on the reaction. Both are tertiary alcohols and are expected to undergo dehydration more readily than their secondary or primary counterparts. nau.edu
The reaction of 1-methylcyclohexanol over various solid acid catalysts has been studied, revealing the formation of 1-methylcyclohexene as the major product, along with smaller amounts of methylenecyclohexane. doubtnut.comresearchgate.net Similarly, the dehydration of this compound is expected to yield primarily 1-ethylcyclohexene and ethylidenecyclohexane.
The larger ethyl group in this compound may introduce steric effects that could influence the reaction rate and product distribution compared to the methyl group in 1-methylcyclohexanol. However, the electronic effect of the ethyl group, being slightly more electron-donating than the methyl group, would stabilize the tertiary carbocation intermediate, potentially leading to a slightly faster dehydration rate under similar conditions.
| Compound | Major Dehydration Products | Comments |
| 1-Methylcyclohexanol | 1-Methylcyclohexene, Methylenecyclohexane | Well-studied, proceeds readily via a carbocation mechanism. doubtnut.comresearchgate.net |
| This compound | 1-Ethylcyclohexene, Ethylidenecyclohexane | Expected to be highly reactive due to the tertiary alcohol nature and stabilization of the carbocation by the ethyl group. |
The mechanism of gas-phase alcohol dehydration can proceed through either a stepwise carbocationic pathway (E1) or a concerted synchronous pathway (E2). For tertiary alcohols like this compound and 1-methylcyclohexanol, the E1 mechanism is generally favored due to the stability of the tertiary carbocation intermediate. nau.edu
However, studies on the dehydration of 1-methylcyclohexanol over certain catalysts have suggested the possibility of a mixed synchronous/carbocationic mechanism. researchgate.net In a purely carbocationic mechanism, the proton is abstracted from a carbon atom adjacent to the carbocation. In a synchronous mechanism, the C-O bond breaking and C-H bond breaking occur in a single step.
For this compound, a similar duality of mechanisms could be at play depending on the catalyst and reaction conditions. The ethyl group offers two potential sites for proton abstraction in a concerted pathway: the methylene (B1212753) (-CH2-) group and the methyl (-CH3) group, which could lead to a more complex product distribution if a synchronous pathway is operative. However, given the high stability of the tertiary carbocation, the carbocationic pathway is expected to be the predominant mechanism for the dehydration of this compound over most solid acid catalysts.
Research on New Catalytic Systems for this compound Transformations
Research into new catalytic systems for alcohol transformations is an active area, driven by the need for more efficient, selective, and sustainable chemical processes. While specific studies focusing exclusively on novel catalysts for this compound are not abundant, general trends in catalyst development for tertiary alcohol dehydration are applicable.
Recent research has explored the use of various materials as catalysts for alcohol dehydration, including:
Mesoporous materials: Catalysts like yttria-stabilized zirconia with balanced acid-base properties have shown high selectivity in the dehydration of other substituted alcohols. mdpi.com Such materials could offer tailored active sites for the selective dehydration of this compound.
Tungstated zirconia: This catalyst has demonstrated high selectivity for the etherification of long-chain alcohols, a reaction that competes with dehydration. daneshyari.com Understanding the balance between dehydration and etherification on such catalysts is crucial for controlling product selectivity.
Modified zeolites: The catalytic properties of zeolites can be tuned by modifying their framework or by introducing other metals, which can alter the acidity and shape selectivity, thereby influencing the product distribution in alcohol dehydration reactions. researchgate.net
Future research in this area will likely focus on developing catalysts that can operate under milder conditions, exhibit high selectivity towards a desired alkene isomer, and demonstrate long-term stability by resisting coke formation. The use of this compound as a model substrate in these studies will continue to be valuable for probing catalyst performance and elucidating reaction mechanisms.
Environmental Fate and Transport Studies of 1 Ethylcyclohexanol
Environmental Compartmentalization and Distribution Processes
The distribution of 1-ethylcyclohexanol in the environment is largely dictated by its physical and chemical properties, such as water solubility, vapor pressure, and its partitioning behavior between different phases. These properties determine whether the compound will predominantly reside in the water column, sorb to soil and sediment, or volatilize into the atmosphere.
A Level III Fugacity Model, a tool used to predict the environmental distribution of chemicals, provides insight into the likely compartmentalization of this compound. Based on its properties, the model predicts the following distribution pattern when released into a standard model environment:
Water: 53.6%
Soil: 44.8%
Air: 1.5%
Sediment: 0.113%
This distribution suggests that this compound will primarily partition between the water and soil compartments, with a smaller fraction entering the atmosphere and a minimal amount accumulating in sediment.
Key physicochemical properties that influence this distribution are summarized in the table below. The octanol-water partition coefficient (Log Kow) indicates a moderate potential for bioaccumulation in aquatic organisms.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 128.21 g/mol | nih.gov |
| Water Solubility | 7,200 mg/L at 25°C | researchgate.net |
| Vapor Pressure | 0.608 mm Hg at 25°C | nih.gov |
| Log Octanol-Water Partition Coefficient (Log Kow) | 2.29 (Estimated) | US EPA EPI Suite™ chemsafetypro.comepisuite.devchemistryforsustainability.orgepa.govregulations.gov |
Adsorption/Desorption Phenomena in Soil and Sediment
The tendency of this compound to adsorb to soil and sediment is a key process that affects its mobility and bioavailability in the environment. This process is primarily governed by the compound's affinity for the organic carbon fraction of the soil or sediment.
The soil organic carbon-water partitioning coefficient (Koc) is a measure of this tendency. A higher Koc value indicates a greater propensity for the chemical to bind to soil and sediment, making it less mobile. researchgate.net
The estimated Log Koc for this compound is 1.94, which corresponds to a Koc value of approximately 87 L/kg. researchgate.netnc.gov This value suggests that this compound has a low to moderate potential for adsorption to soil and sediment.
| Parameter | Estimated Value | Source |
|---|---|---|
| Log Koc | 1.94 | US EPA EPI Suite™ chemsafetypro.comepisuite.devchemistryforsustainability.orgepa.govregulations.gov |
| Koc | 87 L/kg | Calculated from Log Koc |
Based on this Koc value, this compound is expected to have moderate mobility in soil and may have the potential to leach into groundwater depending on the soil type and organic matter content. Desorption processes would allow the compound to be released back into the soil solution or water column.
Volatilization Studies and Atmospheric Transport
Volatilization is the process by which a chemical transfers from a liquid or solid phase to the gas phase. For this compound, volatilization from water surfaces and moist soil can be a significant transport pathway to the atmosphere.
The potential for volatilization from water is described by the Henry's Law constant. A higher Henry's Law constant indicates a greater tendency for the chemical to partition from water to air. wikipedia.orglibretexts.orgnoaa.gov
The estimated Henry's Law constant for this compound is 1.89 x 10⁻⁵ atm-m³/mol at 25°C. epa.gov This value suggests a moderate potential for volatilization from water. The volatilization half-life from a model river (1 meter deep) is estimated to be approximately 3.8 days, and from a model lake (1 meter deep), it is estimated to be about 31 days.
| Parameter | Estimated Value | Source |
|---|---|---|
| Henry's Law Constant | 1.89 x 10⁻⁵ atm-m³/mol | US EPA EPI Suite™ chemsafetypro.comepisuite.devchemistryforsustainability.orgepa.govregulations.gov |
| Volatilization Half-Life (Model River) | 3.8 days | US EPA EPI Suite™ chemsafetypro.comepisuite.devchemistryforsustainability.orgepa.govregulations.gov |
| Volatilization Half-Life (Model Lake) | 31 days | US EPA EPI Suite™ chemsafetypro.comepisuite.devchemistryforsustainability.orgepa.govregulations.gov |
Once in the atmosphere, this compound is subject to atmospheric transport. Given its estimated atmospheric half-life of around 1.1 days due to reaction with hydroxyl radicals, it is not expected to undergo long-range atmospheric transport to remote regions. Its atmospheric presence is likely to be more localized to areas of release.
Field Studies and Environmental Monitoring Approaches
Field studies and environmental monitoring are crucial for understanding the real-world behavior, persistence, and transport of this compound in various environmental compartments. While extensive field data specific to this compound is not widely documented, established methodologies for similar alicyclic alcohols and volatile organic compounds (VOCs) provide a robust framework for its monitoring and assessment. These approaches are essential for characterizing contaminated sites, evaluating potential exposure pathways, and assessing the effectiveness of remediation strategies.
The primary objectives of a field study for this compound would be to determine its presence and concentration in different environmental media, delineate the extent of contamination, and understand the factors influencing its migration and degradation. This involves a systematic process of site characterization, sample collection, and chemical analysis.
Site Characterization and Monitoring Network Design
An initial step in any field investigation is a thorough site characterization. This involves understanding the site's hydrogeology, identifying potential sources of contamination (e.g., industrial spills, leaking storage tanks), and defining potential pathways for contaminant transport. Based on this information, a monitoring network is designed. For groundwater monitoring, this typically involves the strategic placement of monitoring wells both upgradient and downgradient from the suspected source to map the contaminant plume. epa.govllnl.gov Soil sampling locations would be chosen based on source areas and transport pathways.
Sample Collection and Handling
The collection of representative samples is a critical component of environmental monitoring. taylorfrancis.com Standardized procedures are followed to minimize the effects of sampling on analytical results. llnl.gov
Groundwater Sampling: Monitoring wells are typically purged before sample collection to ensure that the water sample is representative of the aquifer conditions and not stagnant water from the well casing. epa.gov Low-flow sampling techniques are often employed to obtain samples with minimal disturbance and volatilization of compounds like this compound.
Soil Sampling: Soil cores are collected from various depths to assess the vertical distribution of the contaminant. Samples are immediately placed in appropriate containers to prevent the loss of volatile components.
Sample Preservation: Samples for this compound analysis are preserved, often by cooling to 4°C, to minimize biodegradation and chemical reactions prior to analysis. usgs.gov For certain volatile compounds, chemical preservatives may be required. researchgate.net
Environmental Monitoring and Analytical Techniques
The analysis of environmental samples for this compound requires sensitive and specific analytical methods capable of detecting low concentrations. The techniques employed are generally those used for other fuel oxygenates and volatile organic compounds. api.orgrestek.com
The most common and reliable analytical approach for quantifying this compound in environmental matrices is gas chromatography (GC) coupled with mass spectrometry (MS). env.go.jp
Sample Preparation: For water samples, a purge-and-trap (P&T) system is the most common method for extraction and concentration. restek.comenv.go.jp This technique involves bubbling an inert gas through the water sample, which strips the volatile this compound out of the water. The compound is then trapped on an adsorbent material, heated to release it, and introduced into the GC/MS system. For soil samples, methods like Soxhlet extraction or other solvent extraction techniques may be used. env.go.jp
Analysis: GC/MS provides both separation and positive identification of the compound. epa.gov The gas chromatograph separates this compound from other compounds in the sample based on its boiling point and chemical properties, while the mass spectrometer provides a unique fragmentation pattern, or "fingerprint," confirming its identity and allowing for accurate quantification. restek.com This is particularly important in complex matrices like gasoline-contaminated water, where interferences from other hydrocarbons can occur. api.org U.S. EPA Method 8260 is a widely used GC/MS method for analyzing volatile organic compounds in various solid and aqueous matrices and would be appropriate for this compound. restek.comepa.gov
The following interactive data tables present hypothetical findings from a field monitoring study and summarize the applicable analytical methods.
Table 1: Hypothetical Groundwater Monitoring Results for this compound This table illustrates typical data collected from a network of monitoring wells at a contaminated site over time.
| Monitoring Well ID | Sample Date | This compound (µg/L) | Location Relative to Source |
| MW-01 | 2024-01-15 | < 0.5 | Upgradient |
| MW-01 | 2024-07-20 | < 0.5 | Upgradient |
| MW-02 | 2024-01-15 | 1,250 | Source Area |
| MW-02 | 2024-07-20 | 980 | Source Area |
| MW-03 | 2024-01-15 | 450 | Downgradient 50m |
| MW-03 | 2024-07-20 | 510 | Downgradient 50m |
| MW-04 | 2024-01-15 | 85 | Downgradient 150m |
| MW-04 | 2024-07-20 | 110 | Downgradient 150m |
| MW-05 | 2024-01-15 | < 0.5 | Downgradient 300m |
| MW-05 | 2024-07-20 | 5.2 | Downgradient 300m |
Table 2: Summary of Analytical Methods for this compound in Environmental Samples This table outlines the primary analytical techniques suitable for the detection and quantification of this compound.
| Analytical Method | Sample Preparation | Detector | Typical Reporting Limit (Water) | Applicability |
| EPA 8260B (GC/MS) | Purge-and-Trap (EPA 5030B) | Mass Spectrometry (MS) | 0.5 - 5 µg/L | Water, Soil, Sediment |
| Gas Chromatography (GC) | Headspace (HS) | Flame Ionization Detector (FID) | 5 - 20 µg/L | Water (Screening) |
| LC/MS | Solid-Phase Extraction (SPE) | Mass Spectrometry (MS) | 1 - 10 µg/L | Water |
Advanced Analytical Techniques in 1 Ethylcyclohexanol Research
Method Development for Quantitative and Qualitative Determination of 1-Ethylcyclohexanol
Developing robust analytical methods for this compound involves selecting techniques capable of accurately identifying and quantifying the compound. Qualitative analysis focuses on confirming the presence and identity of this compound, while quantitative analysis aims to determine its concentration or amount in a sample. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for these purposes . GC-MS is valuable for detecting volatile impurities and confirming the molecular ion peak . ¹H NMR provides key signals that help identify the hydroxyl proton and the patterns associated with the ethyl and cyclohexyl groups . For accurate ¹H NMR analysis, particularly when signals from the ethyl and cyclohexyl groups overlap, high-field NMR (≥400 MHz) and techniques like DEPT-135 can be used to differentiate CH₂ and CH₃ groups .
Integration of Separation Science (e.g., HPLC, GC) with Mass Spectrometry
The coupling of separation science techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with Mass Spectrometry (MS) is a powerful approach for analyzing complex samples containing this compound. GC-MS is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, including cyclohexanol (B46403) derivatives researchgate.netijcrcps.comijpsr.com. This hyphenated technique separates components based on their volatility (GC) or interaction with a stationary phase (HPLC) before they are introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns nist.gov.
High-Resolution Separation and Detection for Purity Assessment
High-resolution separation techniques, often coupled with sensitive detectors like mass spectrometers, are essential for assessing the purity of this compound. GC-MS can detect volatile impurities, such as residual cyclohexanone (B45756), which might be present from synthesis . The mass spectrometer confirms the molecular ion peaks, aiding in the identification of the main compound and impurities . Co-eluting impurities, particularly other cyclohexanol derivatives with similar structures, may require tandem MS/MS for better resolution and unambiguous identification . The purity of this compound is often assessed by GC, with specifications sometimes indicating purity levels determined by this method cenmed.comcenmed.comtcichemicals.comtcichemicals.com.
Application in Complex Mixtures Analysis (e.g., Volatile Compounds)
GC-MS is a standard technique for identifying and quantifying volatile compounds in complex mixtures across various fields, including environmental chemistry, food science, and biology nist.govoiv.intmetabolomicscentre.casciopen.com. While direct studies specifically detailing the analysis of this compound as a volatile compound in complex mixtures are limited in the provided context, the general applicability of GC-MS to volatile organic compounds suggests its potential in such analyses. Studies on volatile compounds in various matrices frequently utilize GC-MS for identification and quantification ijcrcps.comsciopen.comresearchgate.netphcogj.com. For instance, GC-MS has been used to identify volatile compounds in plant extracts and food products, demonstrating its capability in separating and detecting diverse organic molecules within complex samples ijcrcps.comijpsr.comsciopen.comresearchgate.netphcogj.com. The analysis of cyclohexanol derivatives, including 4-ethylcyclohexanol, has been reported in the context of volatile compounds analysis in food science using techniques that could be applied to this compound researchgate.net.
Chemometric Approaches for Data Processing and Interpretation in Research
Chemometrics involves the application of mathematical and statistical methods to chemical data mdpi.comcore.ac.uklibretexts.org. These approaches are valuable for processing and interpreting complex datasets generated by advanced analytical techniques like GC-MS. While specific applications of chemometrics directly related to this compound analysis are not explicitly detailed in the search results, chemometric methods are widely used in analytical chemistry for tasks such as:
Data Preprocessing: Including noise reduction, baseline correction, and alignment of chromatographic or spectral data.
Feature Selection and Extraction: Identifying the most relevant variables (e.g., specific peaks in a chromatogram or mass spectrum) for analysis.
Calibration and Model Development: Building quantitative models to relate analytical signals to compound concentrations.
Classification and Clustering: Grouping samples based on their chemical profiles, useful for source identification or quality control.
Resolution of Overlapping Signals: Deconvoluting complex chromatograms or spectra to identify individual components.
Chemometrics plays a significant role in the analysis of complex mixtures and volatile compounds, often coupled with GC-MS data researchgate.netresearchgate.net. Techniques like Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) have been applied to volatile compound data to differentiate samples researchgate.net. This suggests that similar multivariate statistical methods could be employed to interpret complex analytical data related to this compound, especially when present in mixtures or when analyzing trends across multiple samples or experimental conditions.
Speciation Studies in Environmental and Biological Samples
Speciation analysis focuses on identifying and quantifying the different chemical forms or species of an element or compound in a sample nih.govfrontiersin.orglabmanager.comanalytik-jena.uspjoes.com. This is crucial because the bioavailability, toxicity, and environmental fate of a substance can vary significantly depending on its chemical form nih.govfrontiersin.organalytik-jena.us. While speciation studies are commonly discussed for elements, particularly heavy metals and metalloids in environmental and biological matrices, the concept can also apply to organic compounds if they exist in different bound forms or undergo transformations within a sample nih.govfrontiersin.orglabmanager.comanalytik-jena.uspjoes.comhaliccevre.comresearchgate.netrsc.org.
The provided search results discuss speciation primarily in the context of inorganic elements nih.govfrontiersin.orglabmanager.comanalytik-jena.ushaliccevre.comresearchgate.net. However, the general principles of speciation analysis, which involve separating different forms of a substance and then detecting them, could potentially be adapted for organic compounds like this compound if relevant species exist. Challenges in analyzing organic molecules in biological samples include complex matrix effects and potentially low concentrations nih.govfrontiersin.orgrsc.org. Advanced techniques like hyphenated methods (e.g., LC-MS) are mentioned for determining molecules in biological samples nih.govfrontiersin.org.
Based on the available information, specific speciation studies focusing on different chemical forms of this compound in environmental or biological samples are not detailed. Research on speciation of organic compounds in these matrices would require methods capable of differentiating between free this compound and any potential conjugates, metabolites, or bound forms, followed by sensitive detection.
Industrial Research Perspectives and Process Optimization for 1 Ethylcyclohexanol
Development of New Synthetic Methods for Industrial Scale-Up
The industrial production of 1-ethylcyclohexanol predominantly relies on established synthetic routes, with ongoing research focused on optimizing these methods for greater efficiency, safety, and cost-effectiveness at a large scale. The primary methods for synthesis are the Grignard reaction and the catalytic hydrogenation of corresponding ketones.
Grignard Reaction: This is a classic and versatile method for creating carbon-carbon bonds and is a standard route for preparing tertiary alcohols like this compound. The synthesis involves reacting a Grignard reagent, ethylmagnesium bromide, with cyclohexanone (B45756). While effective, scaling this reaction presents challenges, including the handling of highly reactive organometallic reagents and managing the exothermicity of the reaction. Industrial-scale operations often require specialized equipment to handle these conditions safely. Research into improving this process for scale-up includes the use of alternative solvents and exploring continuous flow processes to better control reaction parameters.
Catalytic Hydrogenation: An alternative route involves the catalytic hydrogenation of 1-ethylcyclohexanone. This method is often favored in industrial settings due to its milder reaction conditions compared to the Grignard reaction. Research in this area focuses on developing more active and selective catalysts to improve yield and reduce the formation of by-products.
A significant area of research is the development of processes that avoid hazardous reagents and extreme temperatures. For instance, patents describe methods for preparing cyclohexanol (B46403) derivatives using metal hydrides like sodium hydride (NaH) in commercially available solvents such as toluene at moderate temperatures (-10°C to 30°C), achieving high yields of around 80%. google.com Such methods are more amenable to large-scale commercial production by avoiding the deep cooling (below -50°C) required by some earlier processes. google.com
The development of continuous flow synthesis represents a major step towards industrial scale-up. Flow chemistry offers enhanced control over reaction conditions, improved heat and mass transfer, and increased safety, making it an attractive alternative to traditional batch processing for synthesizing high-value molecules. rsc.orguc.pt
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Grignard Reaction | Catalytic Hydrogenation | Modified Base-Catalyzed Reaction |
| Primary Reactants | Cyclohexanone, Ethylmagnesium Bromide | 1-Ethylcyclohexanone, Hydrogen Gas | Cyclohexanone, Aryl Acetonitrile |
| Key Reagent/Catalyst | Magnesium | Metal Catalyst (e.g., Nickel, Palladium) | Metal Hydride (e.g., NaH) |
| Typical Yield | Moderate to High | High | ~80% google.com |
| Industrial Scalability | Challenging due to reagent handling and exothermicity. | Favorable due to milder conditions. | Favorable, avoids very low temperatures. google.com |
| Key Research Focus | Continuous flow processes, solvent optimization. | Catalyst development for higher selectivity. | Use of safer, more economical bases. |
Process Intensification and Efficiency in Industrial Production
Process intensification involves developing substantially smaller, cleaner, and more energy-efficient manufacturing technologies. In the context of this compound production, this means moving away from traditional large-scale batch reactors toward more innovative and efficient systems. The goal is to enhance reaction rates, improve energy efficiency, minimize waste, and reduce both capital and operational costs. mdpi.com
Key strategies for process intensification applicable to this compound synthesis include:
Continuous-Flow Reactors: Shifting from batch to continuous manufacturing offers significant advantages. Continuous-flow systems, such as microreactors or packed-bed reactors, provide superior control over reaction parameters like temperature and residence time. This is particularly important for managing highly exothermic reactions like the Grignard synthesis. The high surface-area-to-volume ratio in these reactors allows for efficient heat dissipation, improving safety and product selectivity. uc.pt
Structured Catalysts: For hydrogenation routes, using structured catalysts (e.g., monoliths, solid foams) can overcome the limitations of conventional slurry or packed-bed reactors. These catalysts offer an efficient catalyst layer with low pressure drop, leading to significant process intensification. abo.fi This approach is particularly relevant for the hydrogenation of sugars to sugar alcohols but the principles are applicable to other hydrogenation processes. abo.fi
Reactive Distillation: This technique combines chemical reaction and distillation in a single unit. For reactions where equilibrium is a limiting factor, continuously removing a product can drive the reaction forward, increasing conversion. While direct application to this compound synthesis may be complex, it is a powerful tool for related processes like esterifications. mdpi.com
Energy and Raw Material Efficiency: Process intensification also focuses on optimizing the use of resources. This can include integrating heat exchangers to recover energy and implementing solvent recovery and recycling systems. mdpi.com Digital process control, potentially driven by AI, can further boost yield while reducing energy consumption. mdpi.com
By adopting these principles, the industrial production of this compound can become more sustainable and economically competitive.
Quality Control and Analytical Method Development for Industrial Products
Ensuring the purity and consistent quality of this compound is critical for its industrial applications, particularly when it is used as an intermediate in the synthesis of pharmaceuticals or in the electronics industry. guidechem.com A robust quality control (QC) framework is built upon well-developed and validated analytical methods.
The development and validation of these methods are guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH). amsbiopharma.comfda.gov The validation process demonstrates that an analytical procedure is suitable for its intended purpose by assessing key performance characteristics. europa.euslideshare.net
Key Analytical Methods for this compound:
Chromatographic Methods (GC, HPLC): Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a primary technique for assessing the purity of this compound and quantifying impurities. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for non-volatile impurities or derivatives. slideshare.net
Spectroscopic Methods (IR, NMR): Infrared (IR) spectroscopy is used to confirm the presence of key functional groups, such as the hydroxyl (-OH) group. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural confirmation of the molecule.
Titration: Karl Fischer titration is a standard method for determining the water content, which is often a critical quality attribute.
The analytical method validation process involves a systematic evaluation of the method's performance.
Table 2: Key Validation Parameters for Analytical Methods (based on ICH Q2(R2) Guidelines)
| Validation Parameter | Description | Relevance for this compound QC |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, starting materials). amsbiopharma.com | Crucial for distinguishing this compound from residual cyclohexanone or reaction by-products. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. slideshare.net | Essential for accurately quantifying the purity (assay) of the final product. |
| Accuracy | The closeness of test results to the true value. slideshare.net | Ensures that the measured purity value is correct. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. slideshare.net | Demonstrates the reproducibility and reliability of the QC test. |
| Detection Limit (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantified. slideshare.net | Important for trace impurity analysis. |
| Quantitation Limit (LOQ) | The lowest amount of an analyte that can be determined with suitable precision and accuracy. slideshare.net | Defines the lower limit for reliably measuring specific impurities. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Ensures the method is reliable during routine use under slightly different conditions (e.g., different instruments, analysts). |
A comprehensive QC strategy involves establishing detailed testing procedures for raw materials, in-process materials, and the final this compound product to ensure it meets all required specifications. deskera.com
Research into Emerging Industrial Applications (e.g., Electronic Grade this compound)
While this compound has established uses as a solvent and an intermediate in the fragrance and plasticizer industries, research is exploring its potential in higher-value applications. guidechem.comjnsparrowchemical.com
Pharmaceutical Intermediates: this compound and its derivatives serve as crucial building blocks in the synthesis of more complex organic compounds, including active pharmaceutical ingredients (APIs). jnsparrowchemical.comjnsparrowchemical.com Its cyclohexanol structure can be incorporated into larger molecules. For example, cyclohexanol derivatives are key intermediates in the synthesis of drugs like Venlafaxine, an antidepressant. google.comwikipedia.org Research in this area focuses on using this compound to create novel compounds with potential therapeutic properties.
Electronic Grade Applications: The semiconductor manufacturing industry utilizes a vast number of chemicals, including various solvents and cleaning agents. nih.gov For a chemical to be used in this industry, it must be of extremely high purity, often referred to as "electronic grade." This means that metallic and other ionic impurities are reduced to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. The use of this compound in semiconductor manufacturing, likely as a specialty solvent or in the formulation of cleaning solutions for wafer processing, represents a significant emerging application. Research would focus on developing purification methods to achieve the required electronic-grade quality and evaluating its performance in specific semiconductor fabrication steps.
Other Industrial Uses:
Polymer Chemistry: Dehydration of this compound produces corresponding alkenes, which can act as monomers or intermediates in polymer synthesis. It has also been noted as a component used to crosslink polymers. cymitquimica.com
Agrochemicals: Derivatives of this compound can be used in the synthesis of pesticides and herbicides, potentially enhancing their effectiveness. jnsparrowchemical.com
The expansion into these advanced applications is highly dependent on the ability to produce this compound with consistently high purity, linking back to the importance of advanced synthesis and quality control methods.
Q & A
Q. Basic
- GC-MS : Detects volatile impurities (e.g., residual cyclohexanone) and confirms molecular ion peaks (m/z 128.21) .
- ¹H NMR : Key signals include a singlet for the hydroxyl proton (δ ~1.5 ppm) and multiplet patterns for ethyl and cyclohexyl groups .
- FT-IR : Validates the alcohol functional group (O-H stretch ~3200–3600 cm⁻¹) .
How do reaction conditions influence the selectivity of this compound dehydration?
Advanced
Selectivity depends on:
- Catalyst choice : Protic acids (H₂SO₄) favor carbocation formation, leading to rearranged products, while milder catalysts (e.g., Al₂O₃) promote direct elimination .
- Temperature : Higher temperatures (>120°C) favor thermodynamically stable alkenes (e.g., 1-ethylcyclohexene).
- Solvent : Azeotropic removal of water (e.g., toluene with a Dean-Stark trap) shifts equilibrium toward alkene formation .
What are common impurities in synthesized this compound, and how are they mitigated?
Q. Basic
- Residual cyclohexanone : Detected via GC retention time (~4.5 min) and minimized by excess Grignard reagent.
- Diethyl ether byproducts : Removed via vacuum distillation.
- Oxidation products (ketones) : Prevented by inert atmosphere (N₂/Ar) during synthesis .
What mechanistic insights explain competing pathways in this compound derivatization?
Q. Advanced
- Acid-catalyzed dehydration : Proceeds via a carbocation intermediate, allowing hydride shifts (e.g., forming ethylidenecyclohexane) or Wagner-Meerwein rearrangements .
- Oxidation : Chromic acid converts this compound to 1-ethylcyclohexanone, but steric hindrance from the ethyl group slows reactivity compared to simpler alcohols .
How can researchers optimize yields in large-scale synthesis of this compound?
Q. Advanced
- Batch vs. flow reactors : Continuous flow systems improve heat dissipation and reduce side reactions.
- Catalyst immobilization : Silica-supported acids enhance recyclability and reduce waste .
- In-line analytics : Real-time GC monitoring adjusts reagent stoichiometry dynamically .
What spectroscopic challenges arise in characterizing this compound, and how are they addressed?
Q. Advanced
- ¹H NMR signal overlap : The ethyl group (δ 0.8–1.5 ppm) and cyclohexyl protons (δ 1.2–1.8 ppm) may overlap. Use high-field NMR (≥400 MHz) and DEPT-135 to distinguish CH₂/CH₃ groups .
- GC co-elution : Co-eluting impurities (e.g., cyclohexanol derivatives) require tandem MS/MS for resolution .
What role does this compound play in synthesizing complex organic molecules?
Basic
It serves as:
- Chiral building block : The cyclohexanol scaffold is used in asymmetric synthesis of terpenes and pharmaceuticals.
- Solvent : Polar aprotic properties aid in SN2 reactions .
- Precursor to alkenes : Dehydration products are intermediates in polymer synthesis .
How do steric effects in this compound impact its reactivity compared to cyclohexanol?
Advanced
The ethyl group increases steric hindrance, reducing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
